[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11/h3-4,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUQGIWZKRLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239447 | |
| Record name | Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797036-29-4 | |
| Record name | Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797036-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy groups and the acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Chemistry
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile is explored in pharmaceutical research for its potential therapeutic properties. It has been linked to the synthesis of various bioactive compounds, including those with anti-inflammatory and analgesic effects. For instance, derivatives of this compound have shown promise in the development of new drugs targeting specific diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex molecules through reactions such as:
- Heck Reaction : this compound can participate in coupling reactions that form quaternary carbon centers, which are crucial in synthesizing pharmaceuticals and agrochemicals .
- Acrylonitrile Derivatives : It has been used to synthesize compounds like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showcasing its versatility in forming conjugated systems .
Material Science
The compound's unique properties make it suitable for applications in material science. Its derivatives are investigated for use in creating advanced materials with specific optical or electronic characteristics.
Research indicates that this compound exhibits various biological activities. Studies have demonstrated its potential as an anti-cancer agent, where it influences cellular pathways involved in tumor growth and proliferation. Additionally, its derivatives have shown antimicrobial properties against a range of pathogens .
Case Studies
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Key Properties
- Melting Point : 33–35°C (for related derivatives; exact value for the parent compound is inconsistently reported) .
- Boiling Point : ~325°C (estimated based on analogous compounds) .
- Density : 1.08–1.10 g/cm³ .
- Synthesis: Prepared via Friedel-Crafts alkylation of 3,4-dimethoxyphenol with acetonitrile in the presence of AlCl₃ or NaOH . Alternative routes include diazonium salt reactions .
Thermodynamic studies by Meng et al. (2009) determined its heat capacities in solid and liquid phases, critical for industrial process optimization .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physical Properties of Selected Acetonitrile Derivatives
Reactivity and Functional Group Influence
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy groups in (3,4-dimethoxyphenyl)acetonitrile enhance electrophilic substitution reactivity due to their electron-donating nature, making it more reactive in Friedel-Crafts reactions compared to chloro-substituted analogues (e.g., 3,4-dichlorophenylacetonitrile) .
- Sulfur-containing derivatives like 2-[(4-fluorophenyl)sulfanyl]acetonitrile exhibit distinct reactivity in thiol-ene click chemistry, unlike the sulfonyl or nitrile-focused reactivity of (3,4-dimethoxyphenyl)acetonitrile .
Thermodynamic Stability :
- (3,4-Dimethoxyphenyl)acetonitrile has higher heat capacities (solid phase: 150–250 J/mol·K; liquid phase: 300–400 J/mol·K) compared to simpler derivatives like (4-methoxyphenyl)acetonitrile, attributed to increased molecular complexity and hydrogen bonding .
Biological Activity
Overview
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile is an organic compound characterized by its unique structural features, including a sulfonyl group and methoxy substituents on a phenyl ring. Its molecular formula is C10H11NO4S. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The sulfonyl group in this compound acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules. This interaction may inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which further enhance its reactivity and potential applications in drug development .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure exhibited significant antimicrobial activity against various pathogens. The MIC values ranged from 0.22 to 0.25 μg/mL in some derivatives .
- Biofilm Inhibition : These compounds demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- IC50 Values : Specific analogs have displayed IC50 values below 10 μM against various cancer cell lines, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| [(3,4-Dimethoxyphenyl)acetonitrile] | Lacks sulfonyl group | Limited biological activity |
| [(3,4-Dimethoxyphenyl)ethanol] | Contains an ethanol group | Moderate activity |
| [(3,4-Dimethoxyphenyl)acetic acid] | Contains a carboxylic acid group | Variable activity |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive evaluation was conducted on several derivatives of this compound for their antimicrobial properties. The study reported significant bactericidal effects and low toxicity profiles across different concentrations .
- Anticancer Research : Another study focused on the synthesis and testing of small-molecule inhibitors derived from this compound. It revealed that certain modifications led to enhanced inhibitory effects on cancer cell lines with IC50 values indicating high potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via sulfonation of (3,4-dimethoxyphenyl)acetonitrile using sulfonyl chlorides under controlled conditions. For example, sulfonium ion-promoted cyclization reactions (as seen in analogous acetonitrile derivatives) require anhydrous solvents like acetonitrile and catalysts such as triphenylphosphine . Purification involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥98% is achievable via repeated crystallization, monitored by HPLC .
Q. What are the critical physical and chemical properties of this compound for experimental design?
- Key Properties :
- Melting Point : 54–66°C (varies with purity and polymorphic forms) .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in methanol; insoluble in water .
- Stability : Hygroscopic; store at 0–6°C in airtight containers to prevent hydrolysis .
- Experimental Impact : Solvent choice affects reaction kinetics, while storage conditions prevent degradation of the sulfonyl group .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy and sulfonyl groups) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: 295.08) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for related acrylonitrile derivatives .
- Protocol : Combine NMR for functional group analysis and XRD for structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Hazards : Irritant (GHS07), toxic upon ingestion (H302) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to minimize volatilization . Spills require neutralization with sodium bicarbonate and absorption via inert materials .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonation of (3,4-dimethoxyphenyl)acetonitrile to maximize yield?
- Optimization Strategy :
- Catalyst Screening : Test Lewis acids (e.g., FeCl) or bases (e.g., triethylamine) to enhance sulfonyl group incorporation .
- Solvent Effects : Compare acetonitrile (polar aprotic) vs. dichloromethane (non-polar) for reactivity and byproduct formation .
- Kinetic Analysis : Use in situ FTIR or HPLC to monitor reaction progress and identify intermediates .
Q. What mechanistic insights explain unexpected byproducts in this compound-mediated cyclization reactions?
- Analysis : Byproducts may arise from sulfonyl group displacement or hydrolysis. For example, traces of water in acetonitrile can hydrolyze the sulfonyl moiety to sulfonic acids .
- Resolution : Conduct deuterium-labeling studies or computational modeling (DFT) to trace reaction pathways, as applied in azirine cyclodimerization studies .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Root Causes : Polymorphism, residual solvents, or impurities (e.g., unreacted starting material) .
- Validation : Reproduce synthesis under anhydrous conditions, characterize via DSC for polymorph detection, and cross-validate NMR/HRMS with published data .
Q. What role does this compound play in synthesizing bioactive compounds, and how can its reactivity be tailored?
- Applications : Serves as a precursor for acrylonitrile derivatives with antitumor activity. For example, it participates in Knoevenagel condensations to form α-cyanocinnamates .
- Tailoring Reactivity : Modify electron-withdrawing sulfonyl groups via nucleophilic substitution or redox reactions to alter electronic properties for target-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
